molecular formula C19H22N2O4 B5652717 [(3aS*,10aS*)-2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol

[(3aS*,10aS*)-2-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol

Cat. No. B5652717
M. Wt: 342.4 g/mol
InChI Key: VQVLNVAAJDMUHF-KXBFYZLASA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolo and benzoxazepine derivatives involves nucleophilic aromatic substitution, cyclization, and formylation reactions. For instance, pyrrolo[2,1-c][1,4]benzoxazepines have been synthesized using nucleophilic aromatic fluoride displacement-cyclization, demonstrating the complexity and versatility of synthetic approaches in this chemical domain (Kapples & Effland, 1993).

Molecular Structure Analysis

Structural analyses of similar compounds, through crystallography and spectroscopy, reveal intricate molecular arrangements and conformations. For example, the crystal structure of related heterocyclic compounds shows specific molecular orientations and intermolecular hydrogen bonding, indicating the complex structural characteristics these molecules can exhibit (Ohishi et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with nucleophiles, electrophiles, and various reagents, leading to a wide range of possible reactions and products. For example, Bredereck's reagent has been used to facilitate the synthesis of complex heterocyclic compounds, demonstrating the versatility in chemical transformations (Malathi & Chary, 2019).

properties

IUPAC Name

[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-17(13(2)25-20-12)18(23)21-8-15-9-24-16-6-4-3-5-14(16)7-19(15,10-21)11-22/h3-6,15,22H,7-11H2,1-2H3/t15-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVLNVAAJDMUHF-KXBFYZLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3COC4=CC=CC=C4CC3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)C(=O)N2C[C@H]3COC4=CC=CC=C4C[C@]3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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